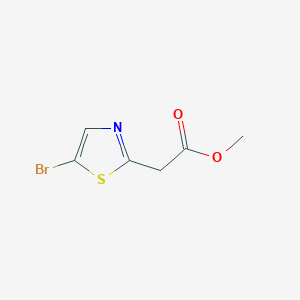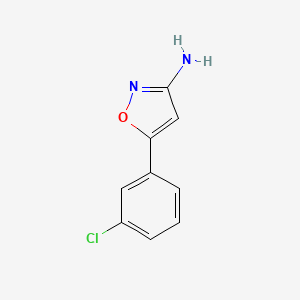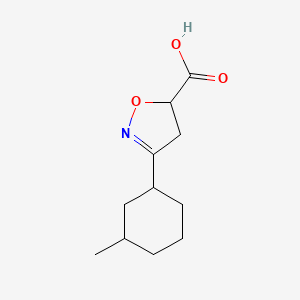
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
説明
The compound “3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a cyclohexyl ring, which is a six-membered carbon ring, and an oxazole ring, which is a five-membered ring containing two heteroatoms, typically one oxygen atom and one nitrogen atom . The presence of the carboxylic acid functional group (-COOH) suggests that it may exhibit acidic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl and oxazole rings and the introduction of the methyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 3-methylcyclohexyl group attached to a 4,5-dihydro-1,2-oxazole ring at the 3-position. The 5-position of the oxazole ring is then substituted with a carboxylic acid group .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The oxazole ring, being a heterocycle, might undergo reactions at the heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .科学的研究の応用
Synthetic Applications and Stereochemistry
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been studied for its synthetic applications, particularly in relation to stereochemistry and cycloadditions. Jenkins et al. (1995) explored the stereo- and regio-selectivity of cycloadditions involving similar compounds, providing insights into the absolute stereochemistry of such derivatives through X-ray analysis of esters derived from them (Jenkins et al., 1995).
Heterocyclic Chemistry and Ring Opening Reactions
In the field of heterocyclic chemistry, the compound's reactions with various agents have been investigated. Ibata et al. (1992) studied the abnormal Diels–Alder reaction of 5-alkoxyoxazoles, which are structurally related to 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, with tetracyanoethylene, leading to novel cycloadducts via oxazole ring opening (Ibata et al., 1992).
Blood Platelet Aggregation Inhibition
Ozaki et al. (1983) synthesized derivatives of oxazole-4-carboxylic acid and evaluated their inhibitory activity on blood platelet aggregation, demonstrating potential therapeutic applications of similar compounds (Ozaki et al., 1983).
Catalytic Synthesis and Antibacterial Activities
The compound has also been involved in studies on catalytic synthesis and antibacterial activities. Cooper et al. (1990) prepared a series of derivatives, including oxazole substituents, which showed significant in vitro antibacterial activity, highlighting the compound's potential in medicinal chemistry (Cooper et al., 1990).
Macrolide Synthesis
In the synthesis of macrolides, a class of natural products, Wasserman et al. (1981) utilized oxazoles, similar to the compound , as precursors for activated carboxylic acids, demonstrating their utility in the synthesis of complex organic molecules like macrolides (Wasserman et al., 1981).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(3-methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h7-8,10H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPDMFBCHJTXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=NOC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1425745.png)
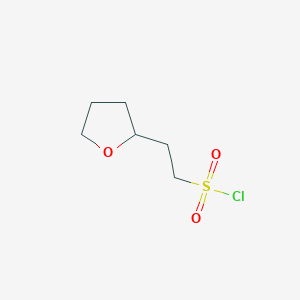
![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)
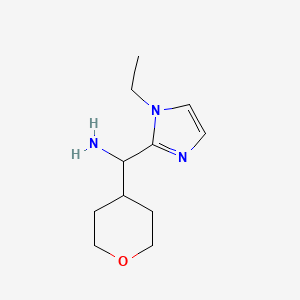
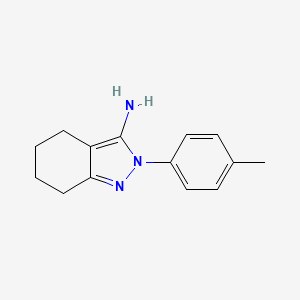
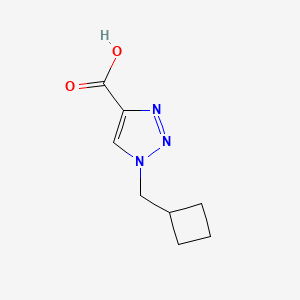
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)
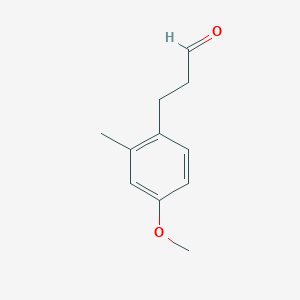
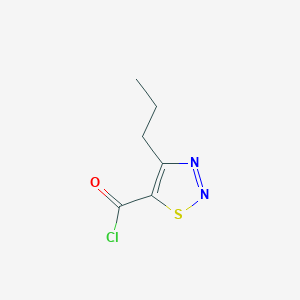
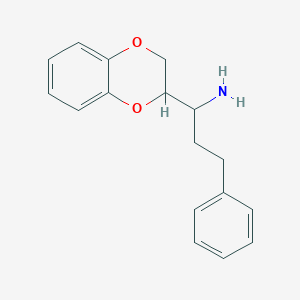
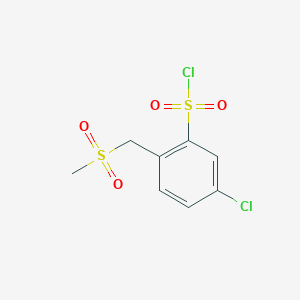
![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
